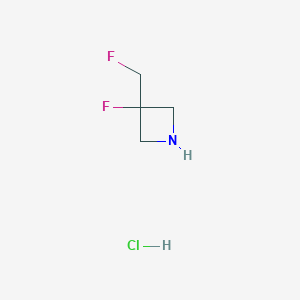

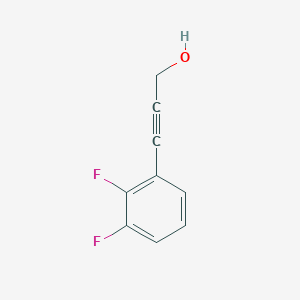

Piperidin-4-yl N-methylcarbamate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperidin-4-yl N-methylcarbamate;hydrochloride, also known as Carbofuran, is a carbamate insecticide that is widely used in agriculture to protect crops from pests. It was first introduced in the 1960s and is still used today due to its effectiveness against a wide range of pests. However, due to its toxicity, Carbofuran has been banned in many countries, including the European Union and the United States.

Applications De Recherche Scientifique

CO2 Absorption Characteristics

Research by Robinson, McCluskey, and Attalla (2011) explored the CO2 absorption characteristics of heterocyclic amines, including functionalized piperidines. Their study revealed that structural variations in piperidines affect their ability to absorb CO2, forming carbamate derivatives in the process. The kinetic favorability of carbamate formation and its susceptibility to hydrolysis were also discussed, providing insights into the potential application of such compounds in CO2 capture technologies (Robinson, McCluskey, & Attalla, 2011).

Antimycobacterial Activity

Kumar et al. (2008) discovered antimycobacterial spiro-piperidin-4-ones, demonstrating an atom-economic and stereoselective synthesis process. Their findings highlighted the significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting piperidine derivatives as promising compounds for tuberculosis treatment (Kumar et al., 2008).

Corrosion Inhibition

Kaya et al. (2016) examined the adsorption and corrosion inhibition properties of piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations. Their findings support the potential application of these compounds in protecting metals from corrosion, particularly in industrial settings (Kaya et al., 2016).

Modulation of Membrane Dynamics

Khajuria, Thusu, and Zutshi (2002) studied the bioavailability-enhancing activity of piperine, a piperidine derivative, attributing its effects to alterations in membrane dynamics and enzyme kinetics within the intestine. Their research provides a basis for the development of novel drug delivery methods enhancing the absorption of therapeutics (Khajuria, Thusu, & Zutshi, 2002).

Piperidine as a Building Block in Medicinal Chemistry

Sankarapapavinasam, Pushpanaden, and Ahmed (1991) investigated the inhibition efficiency of piperidine and its derivatives on copper corrosion in sulfuric acid, showcasing the chemical's potential in industrial applications to prevent metal degradation (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).

Propriétés

IUPAC Name |

piperidin-4-yl N-methylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-8-7(10)11-6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,8,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURRDKNZNUOKEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1CCNCC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidin-4-yl N-methylcarbamate;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2683766.png)

![4-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2683768.png)

![2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B2683770.png)

![Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2683774.png)

![N-(3-chloro-4-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2683777.png)

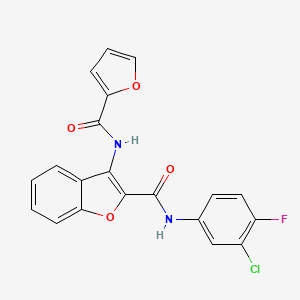

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2683779.png)

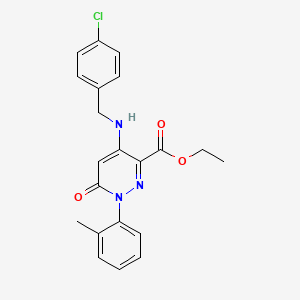

![ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate](/img/structure/B2683780.png)